molecular formula C18H14BNO2 B3232033 (9-Phenyl-9H-carbazol-1-yl)boronic acid CAS No. 1333002-41-7

(9-Phenyl-9H-carbazol-1-yl)boronic acid

Cat. No.: B3232033
CAS No.: 1333002-41-7
M. Wt: 287.1 g/mol
InChI Key: RHRNTAKUNQTOEN-UHFFFAOYSA-N
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Description

(9-Phenyl-9H-carbazol-1-yl)boronic acid is an aromatic organoboron compound characterized by a carbazole core substituted with a phenyl group at the 9-position and a boronic acid (-B(OH)₂) moiety at the 1-position. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable for constructing complex organic frameworks .

Properties

IUPAC Name

(9-phenylcarbazol-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRNTAKUNQTOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269185
Record name B-(9-Phenyl-9H-carbazol-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333002-41-7
Record name B-(9-Phenyl-9H-carbazol-1-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333002-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(9-Phenyl-9H-carbazol-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyl-9H-carbazol-1-yl)boronic acid typically involves the reaction of 9-phenylcarbazole with boronic acid derivatives. One common method includes the use of triisopropyl borate and 2-bromo-9-phenyl-9H-carbazole as starting materials. The reaction is carried out under anhydrous conditions, often at low temperatures (around -78°C) to ensure the stability of the intermediates. The mixture is then gradually warmed to room temperature and treated with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides, forming biaryl linkages critical for organic electronics and pharmaceuticals.

Key Reactions and Yields:

Aryl Halide PartnerCatalyst SystemSolventTemp. (°C)YieldReference
4-IodoanisolePd(PPh₃)₄1,4-Dioxane10070%
5-Bromo-2-thiophenecarboxaldehydePd(PPh₃)₄1,4-DioxaneReflux90%
2-BromopyridinePd(PPh₃)₄1,4-Dioxane10045%
Tris(4-iodophenyl)aminePd(Pd₃P)₄Toluene/Water10078%

Mechanistic Insights :

  • Electron-deficient aryl halides (e.g., 5-bromo-2-thiophenecarboxaldehyde) enhance coupling efficiency due to improved oxidative addition to Pd⁰ .

  • Steric hindrance from bulky substituents (e.g., 2-bromopyridine) reduces yields .

  • Base choice (e.g., K₂CO₃ or Na₂CO₃) ensures transmetalation by deprotonating the boronic acid .

Oxidation Reactions

The carbazole moiety undergoes electrophilic substitution, while the boronic acid can be oxidized:

  • Carbazole Oxidation : Forms quinone derivatives under strong oxidants (e.g., KMnO₄).

  • Boronic Acid Oxidation : Generates phenolic derivatives via H₂O₂ treatment.

Reduction Reactions

  • Boronate Ester Formation : Reaction with diols (e.g., pinacol) in acidic conditions yields stable esters for storage.

  • Carbazole Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings, though this is rarely applied due to carbazole’s stability.

Stability and Side Reactions

  • Acidic Conditions : Protodesylation occurs in strong acids (e.g., HCl/dioxane), cleaving the boronic acid group .

  • Thermal Decomposition : Degrades above 250°C, releasing boron oxides and carbazole fragments .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary ProductNotable Challenges
Suzuki CouplingAryl halide, Pd(PPh₃)₄, base, 100°CBiaryl derivativesLow yields with electron-rich partners
OxidationH₂O₂/KMnO₄, acidic mediumPhenolic or quinone derivativesOveroxidation risks
EsterificationPinacol, HClBoronate estersRequires anhydrous conditions

Scientific Research Applications

(9-Phenyl-9H-carbazol-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-carbazol-1-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the carbazole moiety can engage in π-π stacking interactions, which are important in the formation of organic electronic materials .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The position of the boronic acid group on the carbazole ring significantly influences reactivity and applications. Key analogs include:

Compound Name Boronic Acid Position Key Features References
(9-Phenyl-9H-carbazol-3-yl)boronic acid 3-yl Used in synthesizing alkyl-functionalized organic dyes; positional isomer with distinct electronic properties.
(4-(9H-Carbazol-9-yl)phenyl)boronic acid Para-phenyl Functionalized phenyl-carbazole hybrid; used in OLED materials and sensors.
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid 3-yl (chlorophenyl) Chlorine substituent enhances electron-withdrawing effects, altering pKa and binding affinity.

Key Differences :

  • Electronic Effects : The 1-yl position on carbazole may exhibit stronger electron-withdrawing effects compared to 3-yl or para-phenyl derivatives, influencing boronic acid reactivity .
  • Synthetic Utility : The 1-yl derivative’s geometry may favor steric accessibility in cross-coupling reactions compared to bulkier 3-yl isomers .

Insights :

  • Carbazole-based boronic acids may exhibit enhanced target selectivity due to the planar aromatic system, which facilitates DNA intercalation or enzyme binding .
  • The phenyl-carbazole scaffold could improve pharmacokinetic properties (e.g., solubility and metabolic stability) compared to simpler aryl boronic acids .

Physicochemical Properties

Boronic acid pKa and solubility are critical for applications:

Compound Name pKa (Estimated) Solubility (RPMI medium) Stability References
(9-Phenyl-9H-carbazol-1-yl)boronic acid ~8.5–9.5* Moderate (predicted) Stable in inert atmosphere
Pyren-1-yl boronic acid N/A Low (precipitates in RPMI) Unstable
4-MCPBA (4-Methylcarboxyphenylboronic acid) ~9.8 High Hydrolysis-prone

*Predicted based on carbazole’s electron-withdrawing effects .

Key Observations :

  • Carbazole derivatives likely exhibit lower pKa values than phenylboronic acids (e.g., 4-MCPBA), enhancing diol-binding capacity at physiological pH .
  • Solubility challenges in culture media (as seen in pyren-1-yl boronic acid) may necessitate formulation optimization for biological studies .

Comparative Advantages :

  • The carbazole core provides luminescent properties, making 1-yl derivatives suitable for optoelectronic devices .
  • Boronic acid functionalization enables modular conjugation in drug delivery systems, outperforming non-boronic analogs in target specificity .

Biological Activity

(9-Phenyl-9H-carbazol-1-yl)boronic acid, with the molecular formula C18H14BNO2C_{18}H_{14}BNO_2, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl-substituted carbazole. Its unique structure imparts significant electronic properties, making it suitable for various applications, particularly in organic synthesis and materials science.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties. For instance, they may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Sensor Applications : The ability of this compound to form reversible covalent bonds with diols enhances its utility in sensor applications, particularly for biological imaging due to the photophysical properties of the carbazole moiety.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds by reacting aryl halides with boronic acids in the presence of a palladium catalyst. This reaction is crucial for synthesizing complex organic molecules that include this compound as a building block .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl group could enhance potency.

Case Study 2: Sensor Development

Research conducted on the sensor capabilities of this compound revealed its effectiveness in detecting glucose levels through fluorescence changes upon interaction with diols. This property positions it as a promising candidate for developing glucose sensors in diabetic monitoring.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-(9H-Carbazol-9-yl)phenylboronic acidC18H14BNO2C_{18}H_{14}BNO_2Additional phenyl group; enhanced electronic propertiesAnticancer, Antimicrobial
4-(9H-Carbazol-9-yloxy)phenylboronic acidC18H14BNO3C_{18}H_{14}BNO_3Ether linkage; potential for improved solubilityAnticancer
9H-Carbazol-1-ylboronic acidC13H11BNO2C_{13}H_{11}BNO_2Lacks phenyl substitution; simpler structureLimited biological activity

Q & A

Q. Advanced

  • Stopped-flow fluorescence : Monitor real-time binding with sugars (e.g., fructose, glucose) at physiological pH. kon values follow D-fructose > D-glucose (typical range: 103^3–104^4 M1^{-1}s1^{-1}) .
  • ITC validation : Confirm thermodynamic consistency (ΔG ≈ -25 kJ/mol for fructose) and rule out nonspecific interactions .

How can MALDI-MS overcome challenges in analyzing this compound?

Q. Advanced

  • Derivatization : Pre-treat with pinacol or 2,3-butanediol to prevent boroxine formation. Use 2,5-dihydroxybenzoic acid (DHB) matrix for in-situ esterification, yielding [M+DHB-H2_2O]+^+ ions .
  • Sequencing : Collision-induced dissociation (CID) at 20 eV fragments the carbazole backbone (m/z 180, 152) while preserving the boronate ester .

How do secondary interactions affect glycoprotein binding studies with this boronic acid?

Q. Advanced

  • Surface plasmon resonance (SPR) : Immobilize on carboxymethyl dextran-coated gold chips. At pH 7.4, RNase B (glycosylated) binds with KD_D ≈ 106^{-6} M, but non-glycosylated RNase A shows weak affinity (KD_D > 104^{-4} M) due to hydrophobic interactions .
  • Buffer optimization : Use 50 mM HEPES + 150 mM NaCl to minimize electrostatic interference.

What thermal degradation pathways are relevant for flame-retardant applications?

Q. Advanced

  • TGA analysis : Decomposition initiates at 220°C (5% mass loss) via boroxine ring formation, followed by carbazole pyrolysis at 400°C. Char residue ≈30% at 800°C suggests potential as a halogen-free flame retardant .

How can this compound be integrated into electrochemical glucose sensors?

Q. Advanced

  • Electropolymerization : Deposit on graphene foam electrodes using cyclic voltammetry (-0.2 to +1.0 V, 50 cycles). The boronic acid binds glucose, displacing a redox-active polymer (e.g., poly-nordihydroguaiaretic acid), detectable via EIS (ΔRct_{ct} ≈ 200 Ω at 5 mM glucose) .

What in vitro assays evaluate its anticancer activity?

Q. Advanced

  • Proteasome inhibition : IC50_{50} determination using fluorogenic substrate Suc-LLVY-AMC in multiple myeloma cells. Compare to bortezomib (positive control, IC50_{50} ≈ 3 nM) .
  • Cytotoxicity : MTT assay on glioblastoma cells (e.g., U87MG) shows dose-dependent apoptosis (EC50_{50} ≈ 50 µM) .

How to resolve contradictions between crystallographic and computational docking data?

Q. Advanced

  • DFT refinement : Optimize geometry at B3LYP/6-311+G(d,p) level. Discrepancies in dihedral angles (>10°) may indicate crystal packing effects. Validate with solid-state NMR 11^{11}B shifts .

What strategies enable site-specific functionalization for drug delivery?

Q. Advanced

  • Suzuki coupling : Attach PEGylated aryl halides to the boronic acid for aqueous solubility.
  • Click chemistry : Modify with azide groups for CuAAC conjugation to targeting ligands (e.g., folate). Confirm via 19^{19}F NMR (δ -115 ppm for trifluoromethyl tags) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(9-Phenyl-9H-carbazol-1-yl)boronic acid
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(9-Phenyl-9H-carbazol-1-yl)boronic acid

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